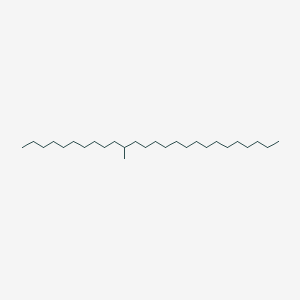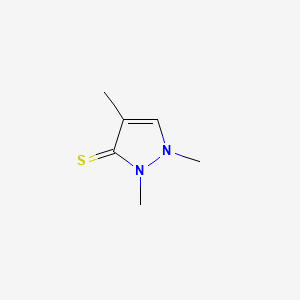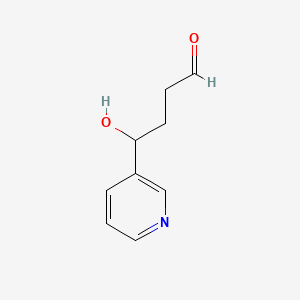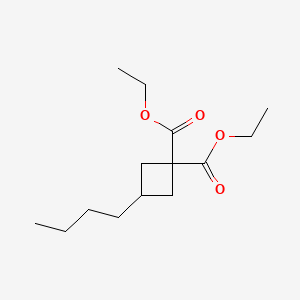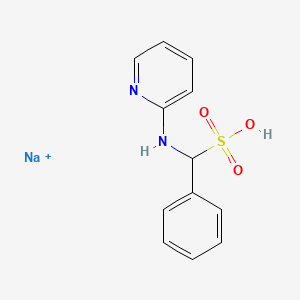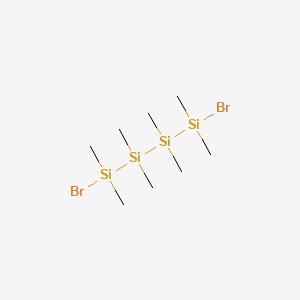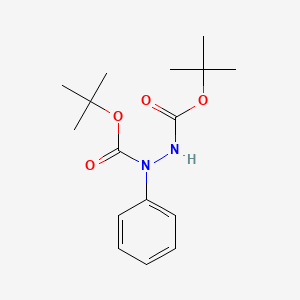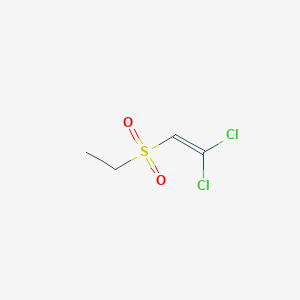
Diselenide, bis(2-methylphenyl)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diselenide, bis(2-methylphenyl), is an organoselenium compound characterized by the presence of two selenium atoms bonded to two 2-methylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of diselenide, bis(2-methylphenyl), typically involves the reaction of 2-methylphenyl halides with selenium reagents. One common method is the treatment of 2-methylphenyl halides with potassium selenocyanate, followed by alkaline hydrolysis of the in situ generated 2-methylphenyl selenocyanate in water . This reaction is relatively fast and yields the desired diselenide in good to excellent yields.
Industrial Production Methods: Industrial production of diselenides often involves the use of metal diselenides derived from the reaction of elemental selenium with strong reducing agents such as sodium borohydride or lithium triethylborohydride . These methods are scalable and can produce large quantities of diselenides for various applications.
Chemical Reactions Analysis
Types of Reactions: Diselenide, bis(2-methylphenyl), undergoes several types of chemical reactions, including:
Oxidation: Diselenides can be oxidized to form selenoxides or selenones.
Reduction: Reduction of diselenides can yield selenols or selenolates.
Substitution: Diselenides can participate in substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines, thiols, and phenols can react with diselenides under mild conditions.
Major Products Formed:
Oxidation: Selenoxides and selenones.
Reduction: Selenols and selenolates.
Substitution: Various organoselenium compounds depending on the nucleophile used.
Scientific Research Applications
Diselenide, bis(2-methylphenyl), has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the formation of carbon-selenium bonds.
Biology: Investigated for its potential antioxidant and antimicrobial properties.
Medicine: Explored for its anticancer and chemopreventive activities.
Industry: Utilized in the development of materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of diselenide, bis(2-methylphenyl), involves its ability to modulate redox processes. It can act as both an antioxidant and a pro-oxidant, depending on the cellular environment. The compound can interact with molecular targets such as glutathione peroxidase, influencing cellular redox balance and exerting cytotoxic effects on cancer cells . Additionally, its antimicrobial activity is attributed to its ability to disrupt microbial biofilms and generate reactive oxygen species .
Comparison with Similar Compounds
Diphenyl diselenide: Known for its antioxidant and anticancer properties.
2,2’-Dithienyl diselenide: Exhibits antibacterial and antifungal activities.
Bis(4-hydroxyphenyl) diselenide: Investigated as an anti-inflammatory agent.
Uniqueness: Diselenide, bis(2-methylphenyl), stands out due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the 2-methylphenyl groups may enhance its lipophilicity and cellular uptake, potentially making it more effective in certain applications compared to other diselenides .
Properties
CAS No. |
69447-36-5 |
|---|---|
Molecular Formula |
C14H14Se2 |
Molecular Weight |
340.2 g/mol |
IUPAC Name |
1-methyl-2-[(2-methylphenyl)diselanyl]benzene |
InChI |
InChI=1S/C14H14Se2/c1-11-7-3-5-9-13(11)15-16-14-10-6-4-8-12(14)2/h3-10H,1-2H3 |
InChI Key |
SCDZXLABLXAHDE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1[Se][Se]C2=CC=CC=C2C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


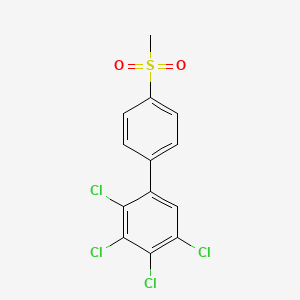

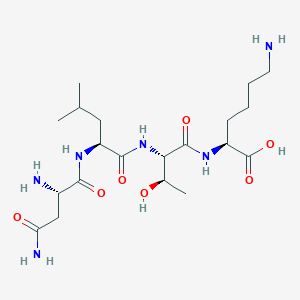
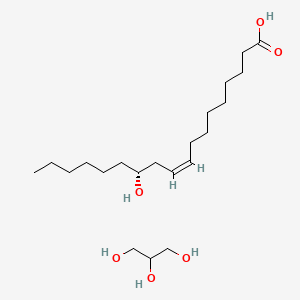
![Phosphonic acid, [1-[(trimethylsilyl)oxy]-2-propenyl]-, dimethyl ester](/img/structure/B14469761.png)
